![molecular formula C13H20N2O2S B2986334 {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine CAS No. 953718-55-3](/img/structure/B2986334.png)

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

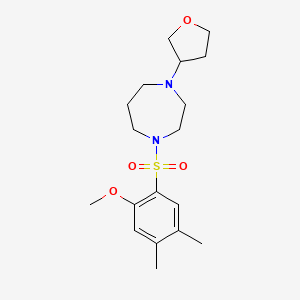

“{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "Benzenemethanamine, 4-[(2-methyl-1-piperidinyl)sulfonyl]-" . The compound has a molecular weight of 268.38 .

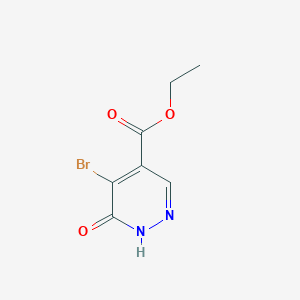

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2S.ClH/c1-12-6-8-16 (9-7-12)19 (17,18)11-14-5-3-2-4-13 (14)10-15;/h2-5,12H,6-11,15H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis

The compound is a powder . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

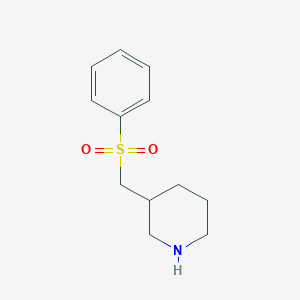

The synthesis of compounds related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine involves the double reduction of cyclic sulfonamides. This process, which includes an intramolecular Heck reaction followed by the reduction of alkene, is an efficient means to construct molecules where the aryl sulfonyl moiety serves both as an N-protecting group and as an aryl donor. Such methodologies enable the preparation of complex structures, potentially including those related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, and have broad applications in organic synthesis and medicinal chemistry (Evans, 2007).

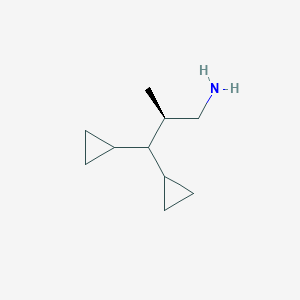

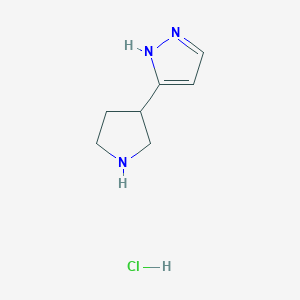

Asymmetric Synthesis and Chemical Transformations

Asymmetric synthesis techniques, such as those used for 2-(1-Aminoalkyl)piperidines, offer pathways to produce chiral molecules, which are crucial in drug development. The process involves the reduction of cyano compounds followed by hydrogenolysis, leading to the formation of diamines. Such methodologies might be applicable for derivatives of 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, contributing to the synthesis of potentially bioactive compounds with defined stereochemistry (Froelich et al., 1996).

Catalytic Applications

The use of metal complexes in catalysis provides efficient routes for chemical transformations, which could be relevant for functionalizing compounds similar to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine. For instance, ruthenium-catalyzed reactions enable hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes, leading to the synthesis of complex heterocycles and potentially enhancing the chemical diversity of related compounds (Ghosh et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

[4-(2-methylpiperidin-1-yl)sulfonylphenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-4-2-3-9-15(11)18(16,17)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJIOVQMEOKVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)

![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)